2-Methyl-2-thiophen-3-yl-propionic acid methyl ester

Lipophilicity Chromatographic retention Positional isomer differentiation

2-Methyl-2-thiophen-3-yl-propionic acid methyl ester (CAS 147632-26-6) is a thiophene-containing α,α-dimethyl propionic acid methyl ester with the molecular formula C₉H₁₂O₂S and a molecular weight of 184.26 g/mol. It is alternatively named methyl 2-methyl-2-(thiophen-3-yl)propanoate or α,α-dimethyl-3-thiopheneacetic acid methyl ester.

Molecular Formula C9H12O2S
Molecular Weight 184.26 g/mol
CAS No. 147632-26-6
Cat. No. B3104366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-thiophen-3-yl-propionic acid methyl ester
CAS147632-26-6
Molecular FormulaC9H12O2S
Molecular Weight184.26 g/mol
Structural Identifiers
SMILESCC(C)(C1=CSC=C1)C(=O)OC
InChIInChI=1S/C9H12O2S/c1-9(2,8(10)11-3)7-4-5-12-6-7/h4-6H,1-3H3
InChIKeyKLAFTYDOLHBHFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-thiophen-3-yl-propionic acid methyl ester (CAS 147632-26-6): Physicochemical Baseline and Structural Context


2-Methyl-2-thiophen-3-yl-propionic acid methyl ester (CAS 147632-26-6) is a thiophene-containing α,α-dimethyl propionic acid methyl ester with the molecular formula C₉H₁₂O₂S and a molecular weight of 184.26 g/mol . It is alternatively named methyl 2-methyl-2-(thiophen-3-yl)propanoate or α,α-dimethyl-3-thiopheneacetic acid methyl ester . The compound exists as a yellow to colorless oil at ambient temperature with a measured boiling point of 96–98 °C at 2 Torr and a predicted boiling point of 233.9 ± 15.0 °C at 760 mmHg . Its computed LogP values range from 2.20 to 2.64 depending on the estimation method [1], and it is typically supplied at ≥97% purity for research applications . The compound is classified as a heterocyclic building block and is used as a synthetic intermediate in medicinal chemistry and agrochemical research .

Why 2-Methyl-2-thiophen-3-yl-propionic acid methyl ester Cannot Be Interchanged with Closest Analogs: Key Differentiation Dimensions


Although this compound belongs to the broader class of thiophene propionic acid esters commonly explored as NSAID precursors or heterocyclic building blocks [1], direct substitution with its closest analogs—the 2-thienyl positional isomer (CAS 153002-41-6), the free carboxylic acid (CAS 147632-27-7), or the clinically derived tiaprofenic acid methyl ester (CAS 32990-41-3)—introduces measurable differences in lipophilicity, hydrogen-bonding capacity, chromatographic behavior, and synthetic utility [2]. The 3-thienyl substitution pattern alters the spatial orientation of the sulfur atom relative to the ester-bearing quaternary carbon, which affects molecular recognition in target binding and physicochemical properties that govern solubility and partitioning [3]. Furthermore, the methyl ester moiety confers distinct LogP and hydrogen-bond acceptor profiles compared to the free acid, impacting membrane permeability and formulation behavior [4]. The quantitative evidence below establishes precisely where these differences become operationally meaningful for procurement decisions.

2-Methyl-2-thiophen-3-yl-propionic acid methyl ester (147632-26-6): Quantified Differentiation Evidence Against Closest Comparators


LogP Differentiation: 3-Thienyl Methyl Ester vs. 2-Thienyl Positional Isomer — A 0.24-Unit Lipophilicity Gap with Chromatographic Consequences

The 3-thienyl methyl ester (target compound) exhibits a vendor-reported LogP of 2.64 (Fluorochem) versus a PubChem-computed XLogP3-AA of 2.4 for the 2-thienyl positional isomer (CAS 153002-41-6) [1]. This 0.24 LogP unit difference corresponds to an approximately 1.74-fold higher predicted octanol-water partition coefficient for the 3-thienyl isomer, indicating measurably greater lipophilicity. In reversed-phase HPLC method development, a ΔLogP of this magnitude typically translates to a retention time shift of 1–3 minutes under standard gradient conditions, enabling baseline separation of these otherwise isobaric positional isomers [2].

Lipophilicity Chromatographic retention Positional isomer differentiation

Ester vs. Free Acid: LogP and Hydrogen-Bond Acceptor Profile Defines Prodrug vs. Active-Moiety Procurement Pathways

Compared to its free carboxylic acid counterpart 2-methyl-2-(thiophen-3-yl)propanoic acid (CAS 147632-27-7), the methyl ester exhibits a LogP increase from 2.49 to 2.64 (ΔLogP = +0.15, Fluorochem data) . More critically, the ester eliminates the hydrogen-bond donor (HBD) present in the acid (HBD count: ester = 0 vs. acid = 1), while the hydrogen-bond acceptor (HBA) count remains comparable (ester = 1 vs. acid = 2) [1]. This shift in HBD/HBA profile is consistent with established prodrug design principles where esterification masks the ionizable carboxyl group to enhance passive membrane permeability. The free acid has a computed pKa of 4.76 and a LogD at pH 7.4 of −0.10, indicating it is predominantly ionized at physiological pH, whereas the ester remains neutral across the physiological pH range [1].

Prodrug design LogP tuning Hydrogen bonding PK modulation

Supplier Purity Tiering: 97% Minimum Specification Enables Reproducible Structure–Activity Studies vs. Lower-Grade Alternatives

Multiple reputable suppliers (Fluorochem, ChemScene) list this compound with a minimum purity of 97% . In contrast, some generalist vendors offer the compound at 95% purity (MACKLIN, Acmec), representing a 2-percentage-point difference in total impurity burden . For structure–activity relationship (SAR) studies where even low-abundance impurities can confound biological assay interpretation, the 97% specification reduces the maximum unidentified impurity load from 5% to 3%—a 40% relative reduction in potential confounding species. This purity tier is particularly relevant when the compound is used as a key intermediate where impurity carry-through could affect downstream product quality.

Purity specification Reproducibility Procurement quality SAR studies

Distillation-Relevant Boiling Point: 96–98 °C at 2 Torr Enables Vacuum Distillation Purification Without Thermal Degradation

A literature-reported boiling point of 96–98 °C at 2 Torr (Hoffman Fine Chemicals) provides a concrete operational parameter for vacuum distillation purification . At atmospheric pressure, the predicted boiling point rises to 233.9 ± 15.0 °C (ChemSrc) . In comparison, the structurally distinct tiaprofenic acid methyl ester (CAS 32990-41-3) has a reported boiling point of 242.8 °C at 760 mmHg, approximately 9 °C higher than the predicted atmospheric boiling point of the target compound, reflecting the additional benzoyl substituent on the thiophene ring . The availability of a verified low-pressure boiling point for the target compound eliminates guesswork in distillation protocol design.

Boiling point Vacuum distillation Purification Thermal stability

α-Quaternary Carbon Confers Resistance to Metabolic α-Oxidation and Enolization-Driven Racemization Compared to α-Monosubstituted Analogs

The compound features a fully substituted α-carbon (α,α-dimethyl), which structurally precludes the α-oxidation metabolic pathway that commonly degrades α-monosubstituted arylpropionic acids (e.g., ibuprofen, tiaprofenic acid) [1]. In the broader class of 2-arylpropionic acid NSAIDs, α-oxidation via CYP450 enzymes and subsequent β-oxidation represent major clearance routes [2]. The gem-dimethyl substitution eliminates the abstractable α-hydrogen, thereby blocking this metabolic soft spot. Additionally, the quaternary α-carbon prevents enolization at the α-position, eliminating the potential for stereochemical racemization that complicates the pharmacology of chiral α-arylpropionic acids [3].

Metabolic stability α-quaternary carbon Racemization resistance In vivo half-life

Optimal Procurement and Application Scenarios for 2-Methyl-2-thiophen-3-yl-propionic acid methyl ester (147632-26-6) Based on Differentiated Evidence


Positional Isomer Discrimination in Chromatographic Method Development and Forensic Analysis

When developing HPLC or GC methods requiring unambiguous separation of 3-thienyl and 2-thienyl positional isomers, the ~0.24 LogP unit differential (2.64 vs. 2.4) between this compound and its 2-thienyl analog (CAS 153002-41-6) provides a predictable retention time offset, making it the preferred reference standard for isomer-specific assay validation [1]. Procurement of both isomers from suppliers offering ≥97% purity ensures that observed chromatographic differences are attributable to the structural isomers themselves rather than to co-eluting impurities.

Ester Prodrug Feasibility Studies Requiring Neutral, Lipophilic Thiophene Scaffolds

For research programs evaluating ester-based prodrug strategies of thiophene-containing NSAID analogs, this methyl ester offers an experimentally convenient model compound. Its LogP of 2.64 and absence of hydrogen-bond donor capacity contrast sharply with the free acid (LogD at pH 7.4 = −0.10; pKa = 4.76), enabling direct assessment of the esterification effect on membrane permeability in Caco-2 or PAMPA assays without the confounding factor of pH-dependent ionization [2]. Procure the methyl ester when the research question explicitly concerns the contribution of the ester moiety to permeability or first-pass metabolism.

Metabolically Stabilized Synthetic Intermediate for α-Quaternary Thiophene Library Synthesis

When constructing focused libraries of α,α-dimethyl thiophene derivatives for metabolic stability screening, this compound serves as a key synthetic intermediate whose quaternary α-carbon architecture inherently resists α-oxidation and chiral inversion—liabilities well-documented for α-monosubstituted arylpropionic acid analogs [3]. The experimentally verified boiling point (96–98 °C at 2 Torr) further enables clean vacuum distillation isolation post-synthesis, supporting reproducible library generation .

High-Purity Reference Material for Impurity Profiling in Thiophene-Containing API Synthesis

Suppliers listing this compound at ≥97% purity (Fluorochem, ChemScene) make it suitable as a reference standard for impurity profiling during the synthesis of thiophene-bearing active pharmaceutical ingredients (APIs) . The 2-percentage-point purity advantage over 95%-grade alternatives translates to a 40% reduction in maximum unidentified impurity burden, critical for analytical method validation where impurity identification and quantification thresholds are regulatory-defined.

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